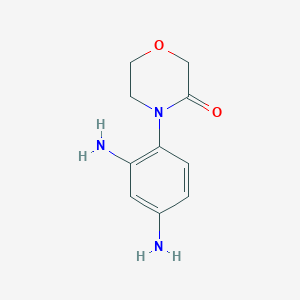

4-(2,4-Diaminophenyl)morpholin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

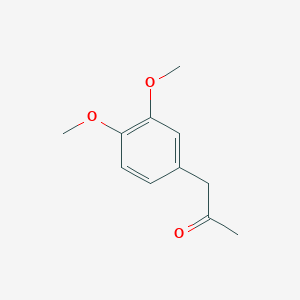

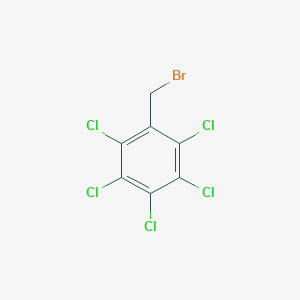

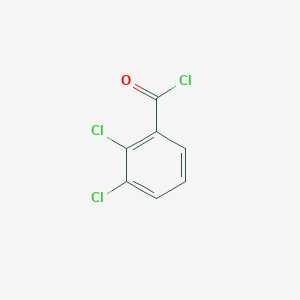

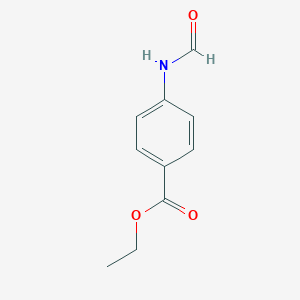

The synthesis of morpholine derivatives, including structures analogous to 4-(2,4-Diaminophenyl)morpholin-3-one, typically involves multistep chemical reactions. These processes can include the aminomethylation of phenyl ethanones, followed by reduction and nucleophilic substitution reactions. For instance, new 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones were synthesized via aminomethylation, showcasing the complexity and diversity of methods available for constructing morpholine frameworks and their derivatives (Papoyan et al., 2011).

Molecular Structure Analysis

X-ray diffraction studies provide valuable insights into the molecular structure of morpholine derivatives. For example, the crystal structure of certain morpholine complexes reveals the spatial arrangement and bonding interactions within these molecules, including hydrogen bonding and π-π interactions, which are crucial for understanding the compound's chemical behavior and reactivity (Amirnasr et al., 2001).

Chemical Reactions and Properties

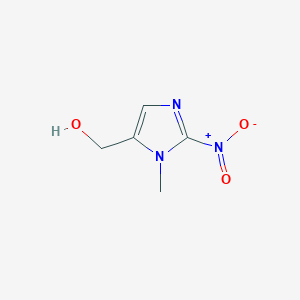

Morpholine derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the recyclization of morpholinium derivatives to produce diaminothiophenes indicates the reactivity of the morpholine ring under specific conditions, leading to the formation of new heterocyclic compounds (Rodinovskaya et al., 2002). Such reactions are pivotal for the synthesis of compounds with potential biological activities.

Physical Properties Analysis

The physical properties of morpholine derivatives, including melting points, solubility, and crystalline structure, are essential for their identification, characterization, and application in various fields. Techniques such as single-crystal X-ray diffraction and spectroscopic methods (IR, UV-Vis, NMR) are employed to elucidate these properties, providing a comprehensive understanding of the compound's physical characteristics (Thandra et al., 2020).

Chemical Properties Analysis

The chemical properties of morpholine derivatives, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are critical for their utilization in synthetic chemistry and potential pharmacological applications. Studies on the synthesis and characterization of these compounds offer insights into their chemical behavior, facilitating the development of new molecules with desired properties (Lei et al., 2017).

科学的研究の応用

Synthesis and Characterization

4-(2,4-Diaminophenyl)morpholin-3-one and its derivatives are primarily utilized in the synthesis of various chemical compounds through innovative methodologies. For example, a study detailed the microwave-assisted synthesis of mono- and disubstituted 4-hydroxyacetophenone derivatives via Mannich reaction, showcasing the efficiency and environmental benefits of such synthetic routes. This process is notable for its short duration and non-catalyzed nature, making it a valuable method for generating compounds with potential applications in multiple fields, including pharmaceuticals and materials science (Ghadah Aljohani et al., 2019).

Photophysical and Structural Analysis

Compounds synthesized using morpholin-3-one derivatives have been subject to extensive photophysical and structural analyses. For instance, certain Co(III) complexes incorporating morpholine were synthesized and characterized, revealing insights into their crystalline structure and potential for applications in catalysis and material sciences (M. Amirnasr et al., 2001). Similarly, the study of 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride highlighted its usefulness in biomedical and photo-electrocatalytic fields due to its dye aggregation reduction properties, which could enhance the efficacy of dye-sensitized solar cells and bioimaging techniques (M. Tiravia et al., 2022).

Safety And Hazards

The safety information for 4-(2,4-Diaminophenyl)morpholin-3-one includes several hazard statements: H302, H315, H319, H335, H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

将来の方向性

A recent study has shown that a morpholin-3-one derivative has been developed for imaging monoacylglycerol lipase in the brain via positron emission tomography (PET) . This suggests that 4-(2,4-Diaminophenyl)morpholin-3-one and similar compounds could have potential applications in medical imaging .

特性

IUPAC Name |

4-(2,4-diaminophenyl)morpholin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-7-1-2-9(8(12)5-7)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLFBLRLPINBMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=C(C=C(C=C2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Diaminophenyl)morpholin-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)